What are the chemical properties of Formamide-d1?
What are the chemical properties of Formamide-d1?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of Formamide-d1, a deuterated analog of formamide. This document is intended for use by researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. The guide summarizes key chemical and physical data, outlines a typical experimental protocol for its use as a nuclear magnetic resonance (NMR) solvent, and provides an overview of its expected spectroscopic characteristics.
Core Chemical and Physical Properties
Formamide-d1, also known as deuterated formamide, is a valuable solvent and reagent in various chemical and analytical applications. Its deuteration at the formyl position makes it particularly useful in NMR spectroscopy, where it can serve as a solvent without introducing interfering proton signals in the region of interest. The following tables summarize the key physical and chemical properties of Formamide-d1.
| Identifier | Value |
| Chemical Name | Formamide-d1 |
| Synonyms | Deuterated formamide, Methanamide-d1 |
| Molecular Formula | CH₂DNO |
| Molecular Weight | 46.05 g/mol [1] |
| CAS Number | 35692-88-7[1] |
| Isotopic Purity | Typically ≥98 atom % D |
| Physical Property | Value |
| Appearance | Colorless liquid |
| Melting Point | 2-3 °C |
| Boiling Point | 210 °C (decomposes)[2] |
| Density | 1.133 g/cm³[3] |
| Solubility | Miscible with water and ethanol. Slightly soluble in benzene, chloroform, and ether.[2] |
| Stability | Stable under recommended storage conditions. Decomposes upon heating above 100°C into carbon monoxide and ammonia.[3] |
Spectroscopic Properties
Detailed spectroscopic data for Formamide-d1 is crucial for its application in analytical chemistry. Below is a summary of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the deuterium substitution at the formyl position, the 1H NMR spectrum of Formamide-d1 is simplified compared to its non-deuterated counterpart.
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1H NMR: The spectrum will primarily show signals corresponding to the two amine protons (-NH₂). These protons are diastereotopic due to the planar nature of the amide bond and will appear as two distinct broad singlets. The chemical shifts are influenced by the solvent and temperature but are typically found in the region of 6.5-8.0 ppm. Any residual, non-deuterated formamide would show a singlet for the formyl proton around 8.0 ppm.
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13C NMR: The 13C NMR spectrum will show a single resonance for the carbonyl carbon. The chemical shift of this carbon is expected to be in the range of 160-165 ppm. Due to the coupling with deuterium (spin I=1), the signal may appear as a triplet with a 1:1:1 intensity ratio.
Infrared (IR) Spectroscopy
The IR spectrum of Formamide-d1 will exhibit characteristic absorption bands corresponding to its functional groups. The substitution of hydrogen with deuterium at the formyl position will cause a shift in the C-D stretching and bending vibrations compared to the C-H vibrations in non-deuterated formamide.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3100 | Two bands, corresponding to the symmetric and asymmetric stretching of the -NH₂ group. |
| C=O Stretch (Amide I) | 1700-1650 | Strong absorption, characteristic of the carbonyl group in an amide. |
| N-H Bend (Amide II) | 1650-1580 | Bending vibration of the -NH₂ group. |
| C-N Stretch | 1400-1300 | Stretching vibration of the carbon-nitrogen bond. |
| C-D Stretch | ~2200 | Stretching vibration of the carbon-deuterium bond. This is shifted to a lower frequency compared to the C-H stretch (~2850 cm⁻¹). |
| C-D Bend | ~950 | Bending vibration of the carbon-deuterium bond. |
Experimental Protocol: Use as an NMR Solvent
Formamide-d1 is frequently used as a polar aprotic solvent in NMR spectroscopy for samples that are soluble in it and where the presence of exchangeable protons from the solvent is not a concern.
Materials
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Formamide-d1
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NMR tube (5 mm) and cap
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Analyte
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Pipette
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Vortex mixer (optional)
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Filter (optional)
Procedure
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Sample Preparation:
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Transfer to NMR Tube:
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Using a clean pipette, transfer the solution into a clean and dry 5 mm NMR tube.
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If the solution contains any particulate matter, it is advisable to filter it through a small plug of glass wool or a syringe filter directly into the NMR tube to prevent shimming issues.
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Shimming and Referencing:
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Place the NMR tube in the spectrometer.
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The spectrometer's field is locked onto the deuterium signal of Formamide-d1.
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The magnetic field is then shimmed to achieve optimal homogeneity and resolution.
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The residual proton signal of the solvent or an internal standard (like tetramethylsilane, TMS) can be used to reference the chemical shift scale.
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Workflow for Using Formamide-d1 in NMR Spectroscopy
The following diagram illustrates the typical workflow for utilizing Formamide-d1 as a solvent in an NMR experiment.
Caption: A flowchart outlining the key steps for preparing and analyzing an NMR sample using Formamide-d1 as the solvent.
Safety and Handling
Formamide-d1 should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[5] It is classified as a substance that may damage fertility or the unborn child and is toxic if inhaled.[1] It can also cause serious eye damage.[1] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.[5] Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
Conclusion
Formamide-d1 is a versatile deuterated solvent with well-defined chemical and physical properties. Its primary application lies in NMR spectroscopy, where it serves as a polar medium for a variety of analytes. A thorough understanding of its spectroscopic characteristics, proper sample handling, and safety precautions is essential for its effective and safe use in a research and development setting.
